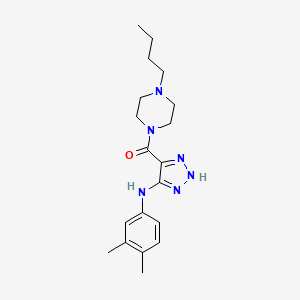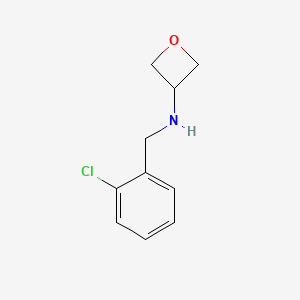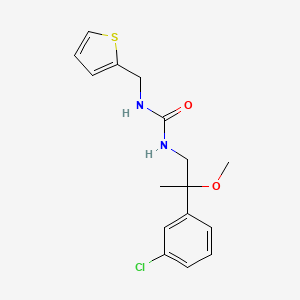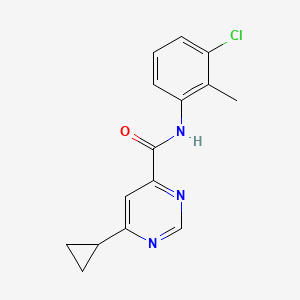![molecular formula C25H28N4O3S2 B2521888 N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 396722-87-5](/img/structure/B2521888.png)
N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide" is a complex molecule that likely exhibits a range of biological activities due to its structural features. While the provided papers do not directly discuss this specific compound, they do provide insights into related chemical structures and their biological activities, which can be used to infer potential properties and activities of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions that build complex structures from simpler precursors. For example, the synthesis of pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives involves the reaction of an enaminone with amino-heterocycles . Similarly, the synthesis of thieno[2,3-b]pyridine derivatives from N-1-Naphthyl-3-oxobutanamide demonstrates the use of arylidinecyanothioacetamide and α-haloketones to construct the heterocyclic system . These methods could potentially be adapted for the synthesis of the compound , considering its thieno[3,4-c]pyrazole core.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often characterized by the presence of multiple rings that can influence the molecule's reactivity and interaction with biological targets. For instance, the crystal structure of a pyrazole derivative revealed a twisted conformation between the pyrazole and thiophene rings, which could affect the compound's binding to enzymes or receptors . The specific geometry and conformation of "this compound" would need to be determined to understand its potential interactions fully.
Chemical Reactions Analysis
The reactivity of heterocyclic compounds can be influenced by the presence of functional groups and the overall molecular structure. For example, the presence of amide groups can participate in hydrogen bonding, which is crucial for the biological activity of many drugs . The compound contains both amide and sulfonyl groups, which could be involved in similar interactions and potentially affect its reactivity in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, stability, and melting point, are essential for its development as a pharmaceutical agent. The papers provided do not directly discuss these properties for the compound . However, they do mention the stability and metabolic profiles of related compounds, which are important for their antiproliferative activity and potential as anticancer agents . The compound's solubility and stability would need to be empirically determined to assess its suitability for drug development.
科学的研究の応用
Molecular Interaction and Binding Analysis
N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide demonstrates significant interest due to its interaction with cannabinoid receptors, particularly CB1. Studies reveal that conformational analysis around its pyrazole C3 substituent identifies distinct conformations, suggesting that specific structural features dominate the steric binding interaction with the receptor. This interaction analysis provides a foundation for developing pharmacophore models and understanding the structural basis of antagonist activity at cannabinoid receptors (J. Shim et al., 2002).
Antitumor and Antimicrobial Applications
Further research explores the synthesis and pharmacokinetic characterization of related compounds, highlighting their antitumor properties. Specifically, these compounds exhibit inhibition of cell growth and induction of apoptosis, with one demonstrating a significant reduction in tumor volumes in vivo. This indicates potential therapeutic applications in cancer treatment (F. Wang et al., 2011). Additionally, the antimicrobial evaluation of new pyridine derivatives shows promising activities, further broadening the research scope to include antimicrobial applications (Ismail M M Othman, 2013).
Computational and Synthetic Chemistry Contributions
The field of synthetic chemistry has greatly contributed to the exploration of this compound and its analogs. Through innovative synthesis routes and molecular docking studies, researchers have developed novel compounds with potential biological applications, showcasing the compound's versatility and potential for various scientific research applications (Asmaa M. Fahim & Mona A. Shalaby, 2019).
特性
IUPAC Name |
N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3S2/c1-17-12-18(2)14-20(13-17)29-24(22-15-33-16-23(22)27-29)26-25(30)19-6-8-21(9-7-19)34(31,32)28-10-4-3-5-11-28/h6-9,12-14H,3-5,10-11,15-16H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKIAQBDGBSRNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-3-(3-fluorophenyl)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2521811.png)
![2-(4-Fluorophenyl)-1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2521813.png)
![benzyl 2-[(1E)-3-(pyrrolidin-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2521815.png)
![2-(2-Methoxyphenoxy)bicyclo[2.2.1]heptane](/img/structure/B2521816.png)



![Spiro[3.4]oct-7-en-6-one](/img/structure/B2521821.png)
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(ethylsulfanyl)benzamide](/img/structure/B2521823.png)

![2-Oxo-9-phenylmethoxycarbonyl-3,9-diazaspiro[5.5]undecane-5-carboxylic acid](/img/structure/B2521826.png)
![4-{[(3-Chlorophenyl)methyl]sulfanyl}-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2521827.png)
![N-(4-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2521828.png)